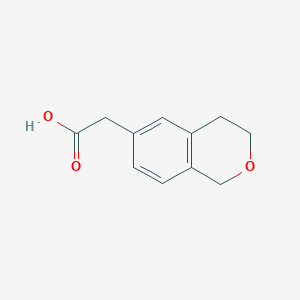

2-(3,4-Dihydro-1H-2-benzopyran-6-YL)acetic acid

Beschreibung

Eigenschaften

IUPAC Name |

2-(3,4-dihydro-1H-isochromen-6-yl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O3/c12-11(13)6-8-1-2-10-7-14-4-3-9(10)5-8/h1-2,5H,3-4,6-7H2,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUNHLNVWMBYHJZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC2=C1C=C(C=C2)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Von Pechmann Condensation for Benzopyran Scaffold Formation

The von Pechmann reaction, a classical method for synthesizing coumarin derivatives, has been adapted for benzopyran systems. In this approach, substituted phenols react with β-keto esters under acidic conditions to form the benzopyran ring. For example:

- Reaction : 6-Hydroxy-substituted phenol derivatives (e.g., 6-hydroxy-3,4-dihydro-1H-2-benzopyran) are condensed with ethyl acetoacetate in the presence of concentrated sulfuric acid.

- Mechanism : Cyclization occurs via electrophilic substitution, followed by ester hydrolysis to yield the carboxylic acid.

- Yield : Reported yields for analogous 4,7-disubstituted benzopyran-2-ones range from 60–75% under optimized conditions.

This method is limited by the availability of ortho-hydroxy acetophenone precursors but offers direct access to the benzopyran core.

Vilsmeier–Haack Formylation for Aldehyde Intermediate

The Vilsmeier–Haack reaction introduces formyl groups to electron-rich aromatic systems, enabling subsequent oxidation to carboxylic acids:

- Procedure : 3,4-Dihydro-1H-2-benzopyran is treated with phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) to yield 6-formyl-3,4-dihydro-1H-2-benzopyran.

- Oxidation : The formyl group is oxidized to acetic acid using Jones reagent (CrO₃/H₂SO₄) or potassium permanganate (KMnO₄) in acidic media.

- Challenge : Over-oxidation must be controlled to avoid degradation of the benzopyran ring.

Direct Functionalization of the Benzopyran Core

Palladium-Catalyzed Cross-Coupling for Acetic Acid Installation

Palladium-mediated couplings enable precise introduction of the acetic acid group. A Heck coupling strategy, as demonstrated in the synthesis of related dihydroisoquinoline derivatives, can be adapted:

Grignard Addition and Oxidation

A two-step approach involving ketone formation and subsequent Grignard addition is effective:

- Ketone Synthesis : Friedel–Crafts acylation of 3,4-dihydro-1H-2-benzopyran with acetyl chloride/AlCl₃ yields 6-acetyl-3,4-dihydro-1H-2-benzopyran.

- Grignard Reaction : Treatment with methylmagnesium bromide (MeMgBr) forms a tertiary alcohol, which is oxidized to the acetic acid using pyridinium chlorochromate (PCC).

- Key Insight : Lanthanide salts (e.g., LnCl₃·2LiCl) improve Grignard reactivity for sterically hindered substrates.

Reductive Amination and Acid Coupling

Amide Coupling with 2-Arylacetic Acids

A robust method involves coupling a benzopyran-amine intermediate with 2-arylacetic acids:

- Intermediate : 6-Amino-3,4-dihydro-1H-2-benzopyran.

- Coupling Agent : Propylphosphonic anhydride (T3P) in ethyl acetate facilitates amide bond formation with 2-(2,6-dichlorophenyl)acetic acid.

- Workup : Sequential washes with water and brine, followed by silica gel chromatography, yield the pure product.

- Yield : 70–85% for analogous reactions.

Comparative Analysis of Synthetic Routes

Industrial-Scale Considerations

Solvent and Catalyst Optimization

Analyse Chemischer Reaktionen

Types of Reactions: 2-(3,4-Dihydro-1H-2-benzopyran-6-YL)acetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

Substitution: The benzopyran ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of functionalized benzopyran derivatives .

Wissenschaftliche Forschungsanwendungen

The compound has been studied for its inhibitory effects on monoamine oxidases (MAOs), which are critical enzymes involved in the metabolism of neurotransmitters. The inhibition of MAO-A and MAO-B is particularly relevant in the treatment of neurodegenerative diseases and mood disorders.

Monoamine Oxidase Inhibition

Research indicates that derivatives of benzopyran compounds can act as potent inhibitors of MAO-A and MAO-B. For instance, a study highlighted the synthesis of various derivatives that showed significant inhibitory activity against these enzymes. The most potent compounds achieved IC50 values as low as 0.023 µM for MAO-A and 0.019 µM for MAO-B, suggesting strong potential for therapeutic applications in treating conditions like depression and Parkinson's disease .

Therapeutic Applications

-

Neurodegenerative Diseases :

- Depression : Selective MAO-A inhibitors are utilized as antidepressants due to their ability to increase serotonin levels.

- Parkinson’s Disease : Selective MAO-B inhibitors help manage symptoms by preventing the breakdown of dopamine.

-

Anti-inflammatory Properties :

- Compounds related to 2-(3,4-Dihydro-1H-2-benzopyran-6-YL)acetic acid have shown anti-inflammatory effects, which could be beneficial in treating various inflammatory conditions.

-

Antitumor Activity :

- The benzopyran scaffold is associated with anticancer properties, suggesting that derivatives could be explored for their potential in cancer therapy.

Study on MAO Inhibition

A comprehensive study synthesized a series of azolylchromone derivatives related to benzopyran structures. The findings illustrated that specific substitutions on the chromone ring significantly enhanced inhibitory activity against MAOs:

| Compound | R1 | R2 | IC50 (µM) | Selectivity Index |

|---|---|---|---|---|

| 4b | MeO | H | 0.023 | >500 |

| 4c | H | MeO | 0.019 | >300 |

| 5b | MeO | H | 0.59 | >30 |

These results indicate that structural modifications can lead to improved biological activity, making such compounds promising candidates for drug development .

Wirkmechanismus

The mechanism of action of 2-(3,4-Dihydro-1H-2-benzopyran-6-YL)acetic acid involves its interaction with various molecular targets and pathways. For instance, its anti-inflammatory effects may be mediated through the inhibition of cyclooxygenase (COX) enzymes, while its antioxidant properties could be attributed to its ability to scavenge free radicals and reduce oxidative stress . Further research is needed to fully elucidate the molecular mechanisms underlying its biological activities.

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Structural Features

Key Observations :

- The target compound’s dihydrobenzopyran core distinguishes it from fully aromatic systems like caffeic acid or simpler benzoic acid derivatives.

- Unlike the glycosylated or sulfated analogs in , the target compound lacks hydrophilic substituents beyond the acetic acid group, suggesting lower solubility in polar solvents compared to those derivatives.

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Key Observations :

- The target compound’s acetic acid group enhances water solubility compared to non-polar benzopyrans but less so than glycosylated or sulfated analogs .

- Caffeic acid’s catechol and propenoic acid groups contribute to its higher solubility in aqueous media compared to the target compound .

Table 3: Functional Uses

Biologische Aktivität

2-(3,4-Dihydro-1H-2-benzopyran-6-YL)acetic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by research findings and data tables.

- IUPAC Name : this compound

- Molecular Formula : C11H12O3

- Molecular Weight : 192.21 g/mol

- CAS Number : 539-03-7

Antioxidant Activity

Research indicates that this compound exhibits potent antioxidant properties. It can scavenge free radicals and reduce oxidative stress, which is crucial in preventing cellular damage and associated diseases such as cancer and neurodegenerative disorders.

Table 1: Antioxidant Activity Comparison

Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory effects in various in vitro and in vivo models. It inhibits the production of pro-inflammatory cytokines and mediators, suggesting its potential use in treating inflammatory diseases.

Case Study: Inhibition of TNF-alpha Production

In a study involving lipopolysaccharide (LPS)-stimulated macrophages, treatment with this compound resulted in a significant reduction of TNF-alpha levels compared to controls (p < 0.05) .

Antimicrobial Properties

Preliminary studies show that this compound exhibits antimicrobial activity against various bacterial strains. Its efficacy is attributed to the disruption of microbial cell membranes.

Table 2: Antimicrobial Activity

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 50 | |

| Escherichia coli | 75 | |

| Pseudomonas aeruginosa | 100 |

The biological activity of this compound is believed to be mediated through several mechanisms:

- Antioxidant Mechanism : The compound donates electrons to free radicals, neutralizing them and thereby preventing oxidative damage.

- Anti-inflammatory Pathway : It modulates signaling pathways involved in inflammation, particularly by inhibiting NF-kB activation.

- Antimicrobial Action : The compound disrupts bacterial cell wall synthesis and function, leading to cell lysis.

Therapeutic Applications

Given its diverse biological activities, this compound shows promise for various therapeutic applications:

- Chronic Inflammatory Diseases : Potential use in conditions like rheumatoid arthritis and inflammatory bowel disease.

- Cancer Therapy : Its antioxidant properties may help mitigate oxidative stress in cancer cells.

- Infectious Diseases : As an antimicrobial agent, it could be developed into new treatments against resistant bacterial strains.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(3,4-Dihydro-1H-2-benzopyran-6-YL)acetic acid, and how can purity be optimized?

- Methodology : Start with a benzopyran scaffold (e.g., 3,4-dihydro-1H-2-benzopyran-6-yl derivatives) and employ coupling reactions such as Suzuki-Miyaura or Friedel-Crafts alkylation to introduce the acetic acid moiety. Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization in ethanol/water improves purity. Confirm purity using HPLC (C18 column, UV detection at 254 nm) and elemental analysis .

Q. How should structural characterization of this compound be performed to confirm regiochemistry?

- Methodology : Use high-resolution mass spectrometry (HRMS) for molecular weight confirmation. Employ - and -NMR to verify the benzopyran ring substitution pattern and acetic acid linkage. For regiochemical ambiguity, 2D-NMR techniques (COSY, HSQC, HMBC) are critical to resolve spatial correlations between protons and carbons .

Q. What analytical techniques are suitable for quantifying this compound in complex matrices (e.g., biological samples)?

- Methodology : LC-MS/MS with electrospray ionization (ESI) in negative ion mode provides high sensitivity. Use deuterated internal standards (e.g., -acetic acid derivatives) to correct for matrix effects. Validate the method with spike-recovery experiments in relevant biological fluids (plasma, urine) .

Advanced Research Questions

Q. How does the electronic environment of the benzopyran ring influence the reactivity of the acetic acid moiety in nucleophilic reactions?

- Methodology : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G**) to map electron density distributions. Correlate computational results with experimental kinetic data (e.g., reaction rates with amines or alcohols under varying pH conditions). Compare substituent effects using analogues with electron-withdrawing/donating groups .

Q. What strategies can resolve contradictions in biological activity data (e.g., conflicting IC values in enzyme inhibition assays)?

- Methodology : Validate assay conditions by standardizing enzyme sources (e.g., recombinant vs. tissue-extracted), buffer systems, and incubation times. Use orthogonal assays (e.g., fluorescence polarization vs. radiometric assays) to confirm activity. Assess compound stability under assay conditions via LC-MS to rule out degradation artifacts .

Q. How can metabolic pathways of this compound be elucidated in vitro?

- Methodology : Incubate the compound with liver microsomes (human/rat) and NADPH cofactor. Identify phase I metabolites (oxidation, hydrolysis) via UPLC-QTOF-MS. For phase II metabolism (e.g., glucuronidation), supplement with UDP-glucuronic acid. Use software tools (e.g., MetabolitePilot) to predict and annotate metabolites .

Key Research Considerations

- Synthetic Challenges : Steric hindrance at the 6-position of the benzopyran ring may limit coupling efficiency. Mitigate this using bulky palladium catalysts (e.g., XPhos Pd G3) for Suzuki reactions .

- Biological Relevance : The compound’s structural similarity to caffeic acid derivatives () suggests potential antioxidant or anti-inflammatory activity. Prioritize assays targeting COX-2 or NF-κB pathways .

Contradictions and Solutions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.